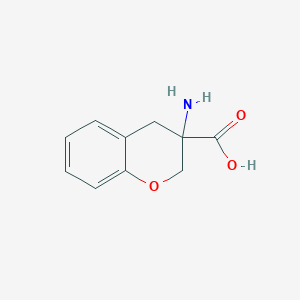

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

描述

属性

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPYOBMQIAPLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Formation of the Intermediate

- Reactants : Phenol derivatives with various substituents (e.g., fluorine, chlorine, or hydrogen at specific positions) and gamma-butyrolactone.

- Reaction Conditions :

- The phenol is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

- Sodium hydride or potassium carbonate is employed as the base, with molar ratios ranging from 1:1 to 10:1 relative to phenol.

- The mixture is cooled to around 0°C and stirred for 1 hour.

- Gamma-butyrolactone is added dropwise, and the reaction is stirred overnight at room temperature or slightly elevated temperatures (10–100°C).

- Outcome : An intermediate compound with a benzopyran backbone bearing a hydroxymethyl group at the 6-position.

Step 2: Ring Closure to Form the Benzopyran Core

- Reaction Conditions :

- The intermediate is reacted with an acid catalyst, such as zinc chloride, aluminum chloride, ferric chloride, or trifluoromethanesulfonic acid.

- The reaction temperature ranges from 20°C to 200°C, typically around 75–150°C.

- The reaction proceeds for 1–10 hours, with TLC monitoring to confirm completion.

- Outcome : Cyclization occurs, closing the ring to form the dihydrobenzopyran structure with a carboxylic acid group at the 3-position.

Structural Variations and Functional Group Tolerance

The synthesis allows for substitution at the phenol ring, with R groups such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups. The leaving group $$x$$ on the intermediate can be chlorine, bromine, iodine, or OTs, facilitating various substitution patterns.

Data Table Summarizing Key Reaction Conditions

| Step | Reactants | Base | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenol derivative + gamma-butyrolactone | Sodium hydride / Potassium carbonate | DMF | None | 0–100°C | 1–24 hours | ~52% (example) | Formation of intermediate |

| 2 | Intermediate | None | - | ZnCl₂, AlCl₃, FeCl₃, trifluoromethanesulfonic acid | 20–200°C | 1–10 hours | 45–55% | Ring closure |

Research Findings and Literature Support

- Patent CN108148032B describes a high-yield, industrially scalable method involving alkali reaction with phenol derivatives and gamma-butyrolactone, followed by acid-catalyzed cyclization, emphasizing the method's simplicity and cost-effectiveness.

- Scientific studies confirm the reaction mechanisms, with IR and NMR spectroscopy used to verify the structure of intermediates and final products, ensuring the synthesis's reliability and reproducibility.

Additional Notes

- The method's flexibility in substituents allows for structural diversification, which is crucial for medicinal chemistry applications.

- The use of common reagents and mild conditions makes this approach suitable for large-scale manufacturing.

- The process's high yield and straightforward steps significantly improve efficiency in producing the target compound for pharmaceutical applications.

化学反应分析

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

科学研究应用

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of benzopyran-3-carboxylic acid derivatives arises from substitutions at positions 2, 3, 6, or 7. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

生物活性

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 1337839-65-2) is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its interactions with serotonin receptors and its therapeutic implications.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- Structure : The compound features a benzopyran core with an amino group and a carboxylic acid functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant activity primarily through its interactions with serotonin receptors, particularly the 5-HT1A receptor. These interactions have implications for various neurological disorders such as anxiety and depression.

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Binding Affinity | Agonist/Antagonist | Therapeutic Implications |

|---|---|---|---|

| 5-HT1A | High | Agonist | Potential anxiolytic effects |

| 5-HT7 | Moderate | Unknown | Possible role in mood regulation |

Case Studies and Research Findings

-

Affinity for 5-HT1A Receptors :

A study demonstrated that derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran show high affinity for the 5-HT1A receptors. The best compounds from this series were found to be full agonists and exhibited anxiolytic activity in various behavioral models . -

Clinical Investigations :

One particular derivative, (+)-9g, is currently under clinical investigation due to its promising anxiolytic effects observed in preclinical studies. The compound's structural modifications were crucial in enhancing its selectivity and efficacy . -

Mechanism of Action :

The interaction of the compound with serotonin receptors influences downstream signaling pathways, potentially leading to alterations in gene expression and cell metabolism. This modulation is significant for developing treatments for conditions like anxiety and depression.

Synthesis and Derivatives

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives often involves palladium-mediated cross-coupling reactions. Variations in substituents at different positions on the benzopyran ring can yield compounds with diverse biological activities.

Table 2: Structural Variants and Their Activities

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-3,4-dihydro-2H-benzopyran | C11H13ClN2O3 | Interacts specifically with serotonin receptors |

| 4-Amino-chroman-8-carboxylic acid methyl ester | C11H14ClNO3 | Similar structure; potential serotonin receptor activity |

| 3-Amino-6-methoxy-3,4-dihydro-2H-benzopyran | C11H15NO3 | Different receptor interactions |

常见问题

Q. What are the standard synthetic protocols for preparing 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid derivatives?

The synthesis of 6-substituted derivatives typically involves refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with acyl anhydrides (e.g., propionic, butyric, or valeric anhydrides) for 3 hours. Post-reaction, the crude product is purified via crystallization in solvents such as chloroform/petroleum ether or acetonitrile/water. Yields range between 60–80%, with purity confirmed by IR and H NMR spectroscopy .

Example Reaction Conditions:

| Derivative | Anhydride Used | Crystallization Solvent | Yield (%) |

|---|---|---|---|

| 17a | Propionic | CHCl/petroleum ether | 60–80 |

| 17b | Butyric | CHCN/water | 60–80 |

| 17c | Valeric | CHCl/diisopropylether | 60–80 |

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

- IR Spectroscopy : Key peaks include C=O stretches for lactone (1740–1754 cm), ester (1740 cm), and carboxylic acid (1689–1692 cm) groups. Aromatic C-H stretches appear near 3055 cm .

- H NMR : Signals for substituents (e.g., methyl groups at δ 1.18 ppm for propionyl) and aromatic protons (δ 7.50–8.94 ppm) confirm regiochemistry .

Q. What purification methods are effective for isolating benzopyran carboxylic acid derivatives?

Crystallization from mixed solvents (e.g., chloroform/petroleum ether) is widely used. For hygroscopic or low-yield products, column chromatography with silica gel and ethyl acetate/hexane gradients may improve purity. reports successful isolation via filtration and solvent washing .

Advanced Research Questions

Q. How do substituents at the 6-position influence physicochemical properties?

Fluorination at the 6-position increases melting points (e.g., 6-fluoro derivative: mp 212°C) and alters solubility due to electronegativity effects. Substituents like acyloxymethyl groups enhance lipophilicity, as seen in the reduced aqueous solubility of valeryl derivatives compared to acetyl analogs .

Q. What strategies address low yields in 6-acyloxymethyl derivative synthesis?

- Optimized Reaction Time : Extending reflux duration (beyond 3 hours) may improve conversion, though over-reaction risks decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance anhydride reactivity. highlights acetonitrile/water as effective for crystallization .

- Catalysis : Acid catalysts (e.g., HSO) may accelerate acylation, but compatibility with the benzopyran core must be verified.

Q. How can computational chemistry predict substituent reactivity on the benzopyran core?

Density Functional Theory (DFT) calculations can model electron density distribution to predict regioselectivity. For example, electron-withdrawing groups (e.g., -F) at the 6-position increase electrophilicity at the 3-carboxylic acid group, favoring nucleophilic attacks. This aligns with observed reactivity in fluorinated derivatives .

Q. How should researchers resolve contradictions in spectral data across studies?

- Cross-Validation : Compare IR and NMR data with literature (e.g., vs. ). Discrepancies in carbonyl peaks may arise from polymorphic forms or solvent effects.

- X-ray Crystallography : For ambiguous structures, single-crystal analysis provides definitive confirmation. demonstrates this approach for related heterocycles .

Methodological Considerations

- Synthetic Reproducibility : Ensure anhydride freshness to avoid hydrolysis side reactions.

- Analytical Rigor : Use high-field NMR (≥400 MHz) and deuterated solvents for accurate H/C assignments.

- Safety Protocols : Handle acyl anhydrides in fume hoods due to irritant properties (refer to Safety Data Sheets in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。